1,1'-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one)
Description
Properties
CAS No. |
84349-94-0 |
|---|---|
Molecular Formula |
C8H12F2N2O2 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-fluoro-1-[4-(2-fluoroacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C8H12F2N2O2/c9-5-7(13)11-1-2-12(4-3-11)8(14)6-10/h1-6H2 |
InChI Key |
JXTUENKFYZDENJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CF)C(=O)CF |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one)
A common method involves reacting piperazine with two equivalents of chloroacetyl chloride in the presence of a base such as anhydrous potassium carbonate (K$$2$$CO$$3$$). This reaction is a crucial step in synthesizing bis(thieno[2,3-b]pyridines) connected to a piperazine ring via carbonyl groups.
General Procedure for the Synthesis of Sodium 2-(4-(3-amino-4-alkyl-6-phenylthieno[2,3-b]pyridine-2-carbonyl)phenoxy)-1-( p-arylamino)ethen-1-olate Derivatives
To synthesize these derivatives, N-(aryl)acetamide is heated at reflux with sodium ethoxide in ethanol for 2 hours. The resulting solid is collected on heating.
General Procedure for the Synthesis of 2-(3-Amino-4-alkyl-6-phenylthieno[2,3-b]pyridine-2-carbonyl)phenoxy- N-arylacetamide Derivatives
Reacting N-(aryl)acetamide with potassium carbonate in ethanol at reflux for 2 hours yields these derivatives. The mixture is cooled, the solvent evaporated, and the solid residue is recrystallized from dimethylformamide (DMF).
Synthesis of 2,2'-((Piperazine-1,4-diylbis(2-oxoethane-2,1-diyl))bis(sulfanediyl))bis(4-alkyl-6-phenylnicotinonitrile)
This synthesis involves adding a 2-mercapto-4,6-disubstituted nicotinonitrile to 1,1'-(piperazine-1,4-diyl)bis(2-chloroethan-1-one) in ethanol with triethylamine (TEA). The reaction mixture is heated at reflux for 3 hours, and the solid obtained upon cooling is filtered off and recrystallized from ethanol/DMF to yield the title compounds.
Synthesis of 4-chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one and 5,5'-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)
These compounds are synthesized by reacting 4,5-dichloro-3H-1,2-dithiol-3-one with piperazine.
Procedure: To a solution of piperazine (86 mg, 1 mmol) in methanol (10 mL), 4,5-dichloro-1,2-dithiol-3-one (94 mg, 0.5 mmol) in methanol (5 mL) is added. The reaction mixture is stirred for 30 minutes at room temperature. The solvent is distilled, and the residue is treated with water (10 mL) and extracted with dichloromethane (2 × 20 mL). Combined organic extracts are washed with brine and dried with magnesium sulfate (MgSO$$_4$$). The solvent is removed, and the residue is treated with water, filtered, washed with water (5 mL) and dried to yield 98 mg (83%) of the product as a yellow solid with a melting point of 90–92 °C.
Table 1. Optimization of the Synthesis
| Entry | Solvent | Piperazine (equiv) | Et$$_3$$N (equiv) | Temperature, °C | Time, h | Yield, % |
|---|---|---|---|---|---|---|
| 2 | ||||||
| 1 | MeOH | 2 | 0 | 25 | 0.5 | 85 |
| 2 | MeOH | 1.5 | 0 | 65 | 1 | 71 |
| 3 | MeOH | 0.5 | 2 | 25 | 6 | 33 |
| 4 | MeOH | 0.5 | 2 | 65 | 2 | 0 |
| 5 | MeCN | 0.5 | 2 | 81 | 1 | 0 |
Chemical Reactions Analysis
Types of Reactions
1,1’-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) can undergo various chemical reactions, including:
Nucleophilic substitution: The fluoroethanone groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium ethoxide or potassium tert-butoxide in ethanol can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution reactions: Products include derivatives with different functional groups replacing the fluoroethanone moieties.
Oxidation and reduction: Products vary depending on the specific oxidizing or reducing agents used.
Scientific Research Applications
1,1’-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological studies: It is used in the synthesis of bioactive molecules for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1,1’-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The fluoroethanone groups can form covalent bonds with target proteins, altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Chloro and Bromo Derivatives: These halogenated analogs are synthesized via nucleophilic substitution reactions between piperazine and chloro-/bromoacetyl chloride. They exhibit high yields (74–79% for Cl, 69–71% for Br) and serve as versatile intermediates for thienopyridine hybrids with antitumor, antiviral, and anti-inflammatory activities .
- Fluoro Substitution: Fluorine’s electronegativity and small atomic radius may enhance metabolic stability and bioavailability compared to Cl/Br analogs.
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological and Physicochemical Data
Key Insights :
- Biological Activity : Chloro derivatives exhibit antitumor activity by inhibiting cancer stem cell proliferation , while bromo analogs are precursors for radioligands in brain imaging . The fluoro variant may combine these traits with improved pharmacokinetics.
Biological Activity
1,1'-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1,1'-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) can be represented as follows:
This structure indicates the presence of piperazine and fluoroethanone moieties, which are crucial for its biological activity.
Research indicates that compounds containing piperazine derivatives often exhibit diverse pharmacological properties. The mechanisms of action typically involve:
- Cholinergic Modulation : Some studies suggest that piperazine derivatives can act as acetylcholinesterase (AChE) inhibitors, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
- Tyrosinase Inhibition : A related class of compounds has shown efficacy as tyrosinase inhibitors, which are beneficial in treating skin conditions related to melanin production. This inhibition can lead to reduced pigmentation in conditions like melasma .
Case Studies and Research Findings
Several studies have investigated the biological activity of related piperazine compounds:
- Acetylcholinesterase Inhibition :
-
Anti-Melanogenic Effects :
- Another investigation focused on the design of compounds with the piperazine backbone for use as tyrosinase inhibitors. One compound showed an IC50 value of 0.96 μM against tyrosinase, outperforming kojic acid (IC50 = 17.76 μM). This suggests strong potential for cosmetic applications in reducing hyperpigmentation .
Comparative Efficacy Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,1'-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one), and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution. Piperazine reacts with 2-fluoroacetyl chloride in DMF or THF at 0–5°C using TEA as a base. Reaction completion is monitored by LC-MS, followed by aqueous workup and purification via reverse-phase HPLC. Optimization involves adjusting stoichiometry (e.g., 1.1–1.5 equivalents of acylating agent) and temperature control to minimize side products .
Q. How is the purity and structural integrity of the compound confirmed post-synthesis?
- Methodology :
- NMR : and NMR in DMSO- or CDCl identify characteristic peaks (e.g., piperazine N–CH at δ 3.4–3.6 ppm; fluorinated carbonyl at ~170 ppm in ).
- LC-MS : Monitors molecular ion peaks (e.g., [M+H] at m/z 245.2) and retention times (e.g., 0.53–0.60 min under 5–95% acetonitrile gradient).
- Elemental Analysis : Validates C, H, N content within ±0.3% of theoretical values .
Q. What crystallographic methods are used to determine its molecular structure?
- Methodology : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) with SHELX software for refinement. Key parameters include space group (e.g., monoclinic ), unit cell dimensions (e.g., Å, Å), and anisotropic displacement parameters. Hydrogen atoms are placed in calculated positions .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?
- Methodology :
- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in piperazine rings).
- 2D NMR (COSY, HSQC) : Confirm connectivity and assign overlapping signals.
- DFT Calculations : Compare experimental shifts with computed values (B3LYP/6-31G* level) to identify conformational isomers .
Q. What strategies mitigate low yields in large-scale synthesis?
- Methodology :
- Solvent Optimization : Replace DMF with THF to reduce viscosity and improve mixing.
- Slow Addition of Reagents : Control exothermicity using syringe pumps.
- In Situ Monitoring : Use FTIR to track acyl chloride consumption and adjust stoichiometry dynamically .
Q. How does the compound interact with biological targets, and what structural modifications enhance activity?
- Methodology :
- Molecular Docking : Simulate binding to HCV helicase (PDB: 3K4H) to identify critical interactions (e.g., fluoroketone H-bonding with Arg161).
- SAR Studies : Introduce substituents (e.g., chloro, indole) at the piperazine N-atoms and measure antiviral IC values. Hybrid molecules (e.g., bis-1,4-dihydropyridines) show improved potency via dual-target engagement .
Q. What challenges arise in resolving high-resolution crystal structures, and how are they addressed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
